molecular formula C20H20N2O4 B8642604 1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro- CAS No. 100823-00-5

1H-Isoindole-1,3(2H)-dione, 2-[2,6-bis(1-methylethyl)phenyl]-5-nitro-

Cat. No. B8642604
Key on ui cas rn: 100823-00-5
M. Wt: 352.4 g/mol
InChI Key: RLDVEPIZIKRKPK-UHFFFAOYSA-N
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Patent
US06515129B1

Procedure details

0.386 g of anhydride obtained by dehydrating 4-nitrophthalic acid (including 20% of 3-nitrophthalic acid) at a temperature of about 190° C., and 0.354 g of 2,6-diisopropylaniline were mixed, and reacted at a temperature of 180° C. for 4 hours. After the reaction was finished, the reaction mixture was dissolved in ethyl acetate, dried over anhydrous magnesium sulfate and subjected to filtration. The filtrate was concentrated and dried and solidified. Then, it was recrystallized by using a mixture of hexane and ethanol, to obtain 0.352 g (yield 50%) of the specified compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.354 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
50%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:13]([OH:15])=O)[C:7](=[CH:11][CH:12]=1)[C:8]([OH:10])=O)([O-:3])=[O:2].[CH:16]([C:19]1[CH:25]=[CH:24][CH:23]=[C:22]([CH:26]([CH3:28])[CH3:27])[C:20]=1[NH2:21])([CH3:18])[CH3:17]>C(OCC)(=O)C>[CH:26]([C:22]1[CH:23]=[CH:24][CH:25]=[C:19]([CH:16]([CH3:18])[CH3:17])[C:20]=1[N:21]1[C:8](=[O:10])[C:7]2=[CH:11][CH:12]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=[C:6]2[C:13]1=[O:15])([CH3:28])[CH3:27]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(C(=O)O)=CC1)C(=O)O
Step Two
Name
Quantity
0.354 g
Type
reactant
Smiles
C(C)(C)C1=C(N)C(=CC=C1)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were mixed
CUSTOM
Type
CUSTOM
Details
reacted at a temperature of 180° C. for 4 hours
Duration
4 h
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
subjected to filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Then, it was recrystallized
ADDITION
Type
ADDITION
Details
a mixture of hexane and ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)N1C(C=2C(C1=O)=CC=C(C2)[N+](=O)[O-])=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.352 g
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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